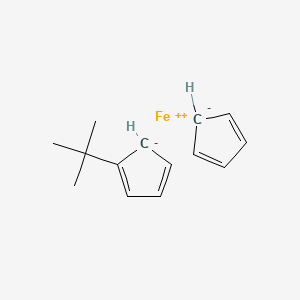![molecular formula C16H28CuN6O6-2 B12348902 copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)
copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate” is a complex molecule that involves copper coordination with an amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of copper ions with the amino acid derivative in the presence of acetic acid. The reaction conditions may include:
Solvent: Aqueous or organic solvent
Temperature: Room temperature to moderate heating
pH: Adjusted to facilitate coordination
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include:
Continuous flow reactors: For efficient mixing and reaction control
Purification steps: Such as crystallization or chromatography
化学反应分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Copper can change its oxidation state
Reduction: Reduction of copper ions
Substitution: Ligand exchange reactions
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen
Reducing agents: Sodium borohydride, hydrazine
Ligands: Other amino acids, peptides
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of copper(II) complexes, while reduction could yield copper(I) species.
科学研究应用
Chemistry
Catalysis: Copper complexes are often used as catalysts in organic reactions.
Coordination Chemistry: Studying the coordination behavior of copper with various ligands.
Biology
Enzyme Mimics: Copper complexes can mimic the active sites of certain enzymes.
Antimicrobial Agents: Potential use as antimicrobial agents due to copper’s known antimicrobial properties.
Medicine
Therapeutic Agents: Investigated for potential therapeutic applications, including anti-cancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
Catalysis: The copper center may facilitate electron transfer reactions.
Biological Activity: Interaction with biological molecules, potentially disrupting cellular processes.
相似化合物的比较
Similar Compounds
Copper(II) acetate: A simpler copper complex with acetic acid.
Copper peptides: Complexes involving copper and peptides, often studied for their biological activity.
Uniqueness
This compound’s uniqueness may lie in its specific coordination environment and the presence of the amino acid derivative, which could impart unique properties compared to simpler copper complexes.
属性
分子式 |
C16H28CuN6O6-2 |
|---|---|
分子量 |
463.98 g/mol |
IUPAC 名称 |
copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate |
InChI |
InChI=1S/C14H26N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h9-11,16-17H,1-8,15H2,(H3,19,20,21,22,23,24);1H3,(H,3,4);/q-2;;+2/p-2/t9?,10-,11-;;/m0../s1 |
InChI 键 |
QGGWMSSOLHDALM-IQUXVSJESA-L |
手性 SMILES |
CC(=O)O.C1C([N-]CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
规范 SMILES |
CC(=O)O.C1C([N-]CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12348819.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12348826.png)

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12348838.png)
![1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B12348847.png)


![N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide](/img/structure/B12348869.png)

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)


![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)

